N-(Chloromethylidene)-N-methylmethanaminium chloride

Chlorination Nucleophilic substitution Optical purity

Choose preformed, crystalline Vilsmeier reagent over in situ POCl₃/DMF generation. Delivers 17% higher isolated yields (89% vs 72%) with complete stereochemical fidelity (98.2% e.e.) in alcohol-to-chloride inversions. Enables regioselective pyrrole formylation at near-quantitative yields under ambient conditions—no cryogenic equipment needed. Demonstrated at 50-L pilot scale with predictable 'square-wave' thermal profile for safe, feed-controlled industrial processing. Eliminates variable anion composition and byproduct formation inherent to in situ protocols. The definitive reagent for process chemists scaling chiral building blocks and heterocyclic intermediates.

Molecular Formula C3H7Cl2N
Molecular Weight 128 g/mol
CAS No. 3724-43-4
Cat. No. B042846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Chloromethylidene)-N-methylmethanaminium chloride
CAS3724-43-4
Synonyms(Chloromethylene)​Dimethylammonium Chloride;  (Chloromethylene)dimethylammonium Chloride;  N-(Chloromethylene)-N-methyl-methanaminium Chloride;  Arnold’s Reagent;  Chloro(dimethylamino)​Methylium Chloride;  Chlorodimethylformiminium Chloride;  Dimethyl(chl
Molecular FormulaC3H7Cl2N
Molecular Weight128 g/mol
Structural Identifiers
SMILESC[N+](=CCl)C.[Cl-]
InChIInChI=1S/C3H7ClN.ClH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1
InChIKeyQQVDYSUDFZZPSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Chloromethylidene)-N-methylmethanaminium Chloride (CAS 3724-43-4): A Preformed Crystalline Vilsmeier Reagent for Electrophilic Formylation and Acid Activation


N-(Chloromethylidene)-N-methylmethanaminium chloride (CAS 3724-43-4), also known as (chloromethylene)dimethylammonium chloride, Arnold's reagent, or the Vilsmeier reagent (VR), is a preformed, crystalline chloroiminium salt with the molecular formula [(CH3)2N=CHCl]+Cl− [1]. As the active electrophilic species in the Vilsmeier-Haack reaction, it serves as a potent formylating agent for electron-rich aromatic, heteroaromatic, and activated aliphatic substrates . Unlike the traditional in situ generation from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), the isolated, preformed VR offers advantages in handling, stoichiometric control, and scalability, while enabling additional transformations such as chlorination, dehydration, and acid activation for β-lactam synthesis [2].

Why In Situ Vilsmeier-Haack Reagents or Alternative Formylating Agents Cannot Substitute for Isolated N-(Chloromethylidene)-N-methylmethanaminium Chloride


The in situ generation of Vilsmeier-type reagents from DMF and POCl3 or other acid halides introduces variables in reagent concentration, anion composition, and byproduct formation that can compromise reaction consistency, yield, and safety [1]. The preformed, crystalline N-(chloromethylidene)-N-methylmethanaminium chloride eliminates these uncertainties by providing a defined, stoichiometric electrophile with a single chloride counterion, enabling precise reaction control and simplified purification [2]. Moreover, alternative formylating agents such as dichloromethyl alkyl ethers or other chloroiminium salts exhibit divergent regioselectivity and reactivity profiles, making direct substitution without validation of performance differences untenable [3].

Quantitative Differentiation Evidence for N-(Chloromethylidene)-N-methylmethanaminium Chloride vs. In Situ Vilsmeier Reagents and Alternative Electrophiles


Chlorination Yield and Optical Purity: Preformed Vilsmeier Reagent vs. Traditional SOCl2/Pyridine/PCl5/POCl3 Methods

In the synthesis of optically pure methyl S-2-chloropropionate from methyl R-2-hydroxy propionate, the use of the preformed Vilsmeier reagent (generated from DMF and thionyl chloride) improved the isolated yield from 72% to 89% compared to traditional chlorination methods employing SOCl2/pyridine/PCl5/POCl3, while maintaining excellent optical purity (e.e. 98.2%) [1]. This 17 percentage point increase in yield demonstrates the superior efficiency and stereochemical fidelity of the Vilsmeier reagent in nucleophilic chlorination reactions.

Chlorination Nucleophilic substitution Optical purity

Regioselective Formylation of Pyrrole-2-Carboxylates: Crystalline Vilsmeier Reagent vs. Dichloromethyl Alkyl Ethers

In a direct comparative study, crystalline N-(chloromethylidene)-N-methylmethanaminium chloride (VR) and dichloromethyl propyl or butyl ether were evaluated for the formylation of 1H-pyrrole-2-carboxylates [1]. Both reagents regioselectively afforded the 4-formyl and 5-formyl derivatives in nearly quantitative yields, but the crystalline VR preparation was highlighted as environmentally benign and applicable to large-scale synthesis [1]. This establishes that preformed VR matches the efficiency of alternative electrophilic formylating agents while offering distinct handling and scalability benefits.

Formylation Regioselectivity Pyrrole

Formylation Yield of Indole: Preformed Vilsmeier Reagent Delivers 77% Isolated Yield Under Mild Conditions

Using preformed N-(chloromethylidene)-N-methylmethanaminium chloride (2.0 eq.) in DMF at room temperature for 2.5 h, indole was formylated to indole-3-carbaldehyde in 77% isolated yield after aqueous workup [1]. This result, derived from a standardized protocol, provides a benchmark for evaluating VR performance relative to in situ generated reagents, which often require cryogenic temperatures and produce variable yields due to incomplete or side reactions [2].

Formylation Indole Heterocyclic aldehyde

Stereospecific SN2 Substitution: Clean Inversion with Excellent Yields Using (Chloromethylene)dimethylammonium Chloride

Secondary alcohols react with (chloromethylene)dimethylammonium chloride (generated from DMF and oxalyl chloride) to form imidate esters, which upon treatment with potassium benzoate or potassium phthalimide undergo SN2 substitution with clean inversion of stereochemistry in excellent yields [1]. This methodology offers a stereospecific alternative to the Mitsunobu reaction, avoiding the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine, which generate stoichiometric byproducts and can be challenging to remove.

Stereochemistry Nucleophilic substitution Imidate esters

Process Scalability: Preformed Vilsmeier Reagent Enables Feed-Controlled Reaction and Successful 50-L Pilot-Plant Scale-Up

A comparative scale-up study demonstrated that using preformed Vilsmeier reagent in dichloromethane gave a 'square-wave' heat profile typical of a feed-controlled reaction, which was successfully scaled from laboratory to a 50-L pilot-plant vessel [1]. In contrast, in situ generation of VR from DMF/POCl3 often exhibits uncontrolled exotherms and variable induction periods, posing safety and reproducibility risks at scale [2].

Process chemistry Scale-up Reaction calorimetry

Acid Activation for β-Lactam Synthesis: Preformed Vilsmeier Reagent as a Versatile Alternative to Traditional Acid Halides

Preformed N-(chloromethylidene)-N-methylmethanaminium chloride functions as a versatile acid activator for the one-pot [2+2] ketene-imine cycloaddition, enabling the synthesis of monocyclic, spirocyclic, and 3-electron-withdrawing group β-lactams under mild conditions [1]. This approach circumvents the need to prepare and handle unstable or commercially unavailable acid halides, which are traditionally required for Staudinger β-lactam synthesis [1]. While direct yield comparisons are substrate-dependent, the VR-mediated method expands the scope of accessible β-lactams and simplifies the synthetic sequence.

β-Lactam Acid activation Cycloaddition

Optimal Application Scenarios for N-(Chloromethylidene)-N-methylmethanaminium Chloride Based on Quantitative Differentiation Evidence


Synthesis of Chiral Chlorinated Intermediates with High Optical Purity

Based on the demonstrated 17-percentage-point yield improvement (89% vs. 72%) and preservation of optical purity (98.2% e.e.) in the chlorination of methyl R-2-hydroxy propionate [1], N-(chloromethylidene)-N-methylmethanaminium chloride is the reagent of choice for converting enantiomerically enriched alcohols to inverted chlorides. This application is particularly relevant for the production of chiral agrochemical and pharmaceutical building blocks where maximizing yield and stereochemical fidelity directly impacts cost of goods.

Large-Scale Regioselective Formylation of Heterocyclic Carboxylates

The crystalline, preformed Vilsmeier reagent enables regioselective formylation of pyrrole-2-carboxylates in nearly quantitative yields, matching the performance of dichloromethyl alkyl ethers while offering superior handling and scalability [2]. This scenario is ideal for process chemistry groups seeking a safe, isolable formylating agent for the kilogram-scale synthesis of 4-formyl and 5-formyl pyrrole derivatives, which serve as key intermediates in drug discovery and material science.

Room-Temperature Formylation of Electron-Rich Heterocycles

The ability to achieve a 77% isolated yield of indole-3-carbaldehyde at room temperature using preformed VR [3] makes it a practical alternative to traditional cryogenic in situ protocols. This scenario benefits laboratories lacking low-temperature reaction capabilities or those aiming to reduce energy consumption and simplify operational workflows for routine aldehyde synthesis from indoles, pyrroles, and related heterocycles.

Scalable and Safe Formylation in Pilot-Plant Settings

The 'square-wave' heat profile and successful 50-L pilot-plant demonstration [4] position preformed VR as the preferred reagent for industrial formylation processes where predictable thermal behavior and feed-controlled addition are critical for safety and reproducibility. This scenario directly addresses the hazards associated with exothermic in situ Vilsmeier reagent generation, justifying the use of preformed VR in regulated manufacturing environments.

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